2-Hydroxytetralin-1-one
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Overview
Description
2-Hydroxytetralin-1-one is an organic compound with a molecular structure that includes a hydroxyl group and a ketone group attached to a tetralin ring
Mechanism of Action
- The 5-HT2C receptor is a subtype of serotonin receptors found in the central nervous system. Its activation modulates neurotransmitter release and influences various physiological processes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxytetralin-1-one are largely determined by its chemical structure. It is known to be involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxytetralin-1-one can be synthesized through several methods. One common approach involves the reduction of tetralin-1,4-dione using selective reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically requires an inert atmosphere and controlled temperature to ensure selective reduction to the desired hydroxyl ketone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of tetralin derivatives. The process often employs catalysts such as palladium on carbon or nickel, and the reaction conditions are optimized for high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated tetralin derivatives.
Scientific Research Applications
2-Hydroxytetralin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biological pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Tetralin-1,4-dione: A precursor in the synthesis of 2-Hydroxytetralin-1-one.
1-Tetralone: Another tetralin derivative with different functional groups.
2-Hydroxynaphthalene: Similar in structure but lacks the tetralin ring.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups on the tetralin ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUTEAXCHORFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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